5-Methoxy-3,3-dimethyl-5-oxopentanoic acid
Overview
Description
5-Methoxy-3,3-dimethyl-5-oxopentanoic acid is a chemical compound with the molecular formula C8H14O4 . Its molecular weight is 174.2 g/mol .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C8H14O4/c1-8(2,4-6(9)10)5-7(11)12-3/h4-5H2,1-3H3,(H,9,10)
. This indicates the presence of two methyl groups attached to a central carbon, which is also attached to a carboxylic acid group and a methoxy group. Physical and Chemical Properties Analysis
The exact mass of this compound is 174.089209 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the available sources.Scientific Research Applications
Hypoglycemic Agents and Diabetes Therapy
Research on benzoic acid derivatives, closely related to 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid, has shown significant potential in treating type 2 diabetes. For instance, studies have identified compounds with improved hypoglycemic activity, demonstrating their value in developing new therapeutic agents for diabetes management. One highlighted compound, repaglinide, has gained FDA and EMEA approval for treating type 2 diabetic patients, showcasing the impact of structural modifications on drug efficacy (Grell et al., 1998).
Industrial Process Scale-Up
A key intermediate for the synthesis of SGLT2 inhibitors, used in diabetes therapy, showcases the importance of efficient synthesis processes. An investigation into the scalable production of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid demonstrates the role of chemical intermediates derived from dimethyl terephthalate in pharmaceutical manufacturing, emphasizing cost-effectiveness and scalability (Zhang et al., 2022).
Biochemical Production
Studies on the biochemical conversion processes in bacteria have uncovered pathways by which certain organisms can metabolize aromatic acids to produce methanol, a process involving compounds structurally related to this compound. This research offers insights into microbial biotransformation capabilities and potential applications in bioremediation and biofuel production (Donnelly & Dagley, 1980).
Synthetic Chemistry Innovations
In the realm of synthetic chemistry, the creation of complex molecules from simpler precursors is a crucial research area. For example, studies on the synthesis of methoxytropolones from methoxy-substituted compounds explore the reactivity and transformation possibilities of these chemical structures, which are relevant to the development of new therapeutic agents (Williams et al., 2013).
Chemical Structure Analysis
The detailed conformational and spectroscopic analysis of molecules like 5-methoxyindole-2-carboxylic acid, through experimental techniques and quantum chemical methods, exemplifies the importance of structural elucidation in understanding compound properties and interactions. Such studies contribute to the foundation of medicinal chemistry and material science research (Cinar et al., 2015).
Properties
IUPAC Name |
5-methoxy-3,3-dimethyl-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(2,4-6(9)10)5-7(11)12-3/h4-5H2,1-3H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCIJRYHLFBLML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27151-66-2 | |
Record name | 5-methoxy-3,3-dimethyl-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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